molecular formula C6H9CuNO5 B15341896 (N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper CAS No. 13601-75-7

(N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper

Cat. No.: B15341896
CAS No.: 13601-75-7
M. Wt: 238.69 g/mol
InChI Key: OVPVOEDKWMPWMB-UHFFFAOYSA-L
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Description

(N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper is a coordination compound featuring a copper(II) ion complexed with a tridentate glycine-derived ligand. The ligand contains carboxymethyl and 2-hydroxyethyl substituents, enabling it to coordinate via the nitrogen atom of the glycine backbone and oxygen atoms from the carboxylate and hydroxyl groups. This structure facilitates a stable octahedral or square-planar geometry, depending on the hydration state and ligand arrangement .

The compound is typically synthesized by reacting copper(II) acetate with N-(carboxymethyl)-N-(2-hydroxyethyl)glycine in aqueous media under basic conditions. Slow evaporation yields crystalline products suitable for structural characterization via X-ray diffraction . Its applications span catalysis, materials science, and as a precursor for chelating agents in industrial processes .

Properties

CAS No.

13601-75-7

Molecular Formula

C6H9CuNO5

Molecular Weight

238.69 g/mol

IUPAC Name

copper;2-[carboxylatomethyl(2-hydroxyethyl)amino]acetate

InChI

InChI=1S/C6H11NO5.Cu/c8-2-1-7(3-5(9)10)4-6(11)12;/h8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2

InChI Key

OVPVOEDKWMPWMB-UHFFFAOYSA-L

Canonical SMILES

C(CO)N(CC(=O)[O-])CC(=O)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The patent CN102643206A details a high-yield method for synthesizing copper glycinate complexes, which can be adapted for derivatives like (N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper. The protocol involves:

  • Step 1 : Preparation of basic copper carbonate ($$ \text{Cu}2(\text{OH})2\text{CO}3 $$) via the reaction:
    $$
    2\text{CuSO}
    4 + 2\text{K}2\text{CO}3 + \text{H}2\text{O} \rightarrow \text{Cu}2(\text{OH})2\text{CO}3 \downarrow + 2\text{K}2\text{SO}4 + \text{CO}_2 \uparrow
    $$
  • Step 2 : Chelation with glycine derivatives in a 1:4.5 molar ratio at 65–70°C for 30 minutes, followed by ethanol-induced crystallization.

Adaptation for Target Compound

Substituting glycine with N-(Carboxymethyl)-N-(2-hydroxyethyl)glycine under identical conditions could yield the desired complex. Key parameters include:

Parameter Value
Temperature 65–70°C
Molar Ratio (Cu:Ligand) 1:4.5
Reaction Time 30 minutes
Yield >90% (predicted)

Infrared spectroscopy data from analogous complexes confirm ligand coordination through shifts in $$ \nu(\text{N-H}) $$ (3170 → 3264–3314 cm$$^{-1}$$) and $$ \nu(\text{COO}^-) $$ (1589 cm$$^{-1}$$).

In Situ Ligand Formation and Complexation

Unintended Synthesis Pathway

A study in PMC reports the serendipitous formation of Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper(II) during attempts to synthesize a Cu/Cd mixed-metal complex. The ligand, N-(2-hydroxyethyl)-N-methylglycine, formed in situ from 2-dimethylaminoethanol under oxidative conditions.

Implications for Target Compound Synthesis

This pathway suggests that this compound could be synthesized by modifying the amine precursor. For example, using 2-(carboxymethylamino)ethanol instead of 2-dimethylaminoethanol might yield the desired ligand. Reaction conditions involve:

  • Reactants : Zerovalent copper, ammonium salts (SCN$$^-$$, I$$^-$$), acetonitrile.
  • Temperature : 323–333 K.
  • Key Step : Oxidative cleavage of the amine precursor to form the ligand, followed by coordination to copper.

pH-Controlled Synthesis with Copper Sulfate

Protocol from Patent CN102584616A

This method emphasizes pH regulation (1–4) during the reaction of copper sulfate ($$ \text{CuSO}4 \cdot 5\text{H}2\text{O} $$) with glycine:

  • Dissolve glycine in water at 45–55°C.
  • Add $$ \text{CuSO}4 \cdot 5\text{H}2\text{O} $$ while stirring.
  • Heat to 80–90°C for 1.5–2.5 hours.
  • Cool, crystallize with ethanol, and filter.

Modified Approach for Target Ligand

Replacing glycine with N-(Carboxymethyl)-N-(2-hydroxyethyl)glycine and maintaining pH 1–4 could facilitate complexation. The reaction equation would follow:
$$
\text{Cu}^{2+} + 2\text{L}^- \rightarrow [\text{Cu}(\text{L})_2] \quad (\text{L} = \text{N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinate})
$$

Comparative Analysis of Synthetic Approaches

Method Precursors Temperature Time Yield Key Advantage
Chelation $$ \text{Cu}2(\text{OH})2\text{CO}_3 $$, ligand 65–70°C 30 min >90% Simple, high yield
In Situ Ligand Cu$$^0$$, amine precursor 50–60°C 8 hours 60–70% Generates ligand in situ
pH-Controlled $$ \text{CuSO}_4 $$, ligand 80–90°C 2 hours >90% pH optimizes coordination

Chemical Reactions Analysis

Redox Reactions

The Cu(II) center participates in electron-transfer processes, particularly in biological systems:

  • Superoxide Dismutation : Acts as a mimic of superoxide dismutase (SOD), catalytically converting O₂⁻ to H₂O₂ via Cu(II)/Cu(I) cycling .

  • ROS Generation : In acidic environments, the complex generates hydroxyl radicals (HO- ) through Fenton-like reactions, contributing to oxidative DNA damage .

Key Redox Pathways

  • Reduction :

    Cu(II)+O2Cu(I)+O2\text{Cu(II)} + \text{O}_2^- \rightarrow \text{Cu(I)} + \text{O}_2
  • Oxidation :

    Cu(I)+H2O2Cu(II)+HO+HO\text{Cu(I)} + \text{H}_2\text{O}_2 \rightarrow \text{Cu(II)} + \text{HO}^- + \text{HO}^-

Ligand Substitution and Stability

The complex demonstrates moderate stability in aqueous solutions (pH 6–8) but undergoes ligand displacement under extreme conditions:

  • Acidic Media (pH < 4) : Carboxylate groups protonate, leading to dissociation into Cu²⁺ and free ligand .

  • Basic Media (pH > 10) : Hydroxyethyl groups deprotonate, forming polynuclear Cu-OH bridged species .

Table 2: Stability Comparison with Analogous Complexes

CompoundStability (pH 7)Decomposition Pathway
(N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copperHighLigand protonation (pH < 4)
Copper(II) glycinateModerateHydrolysis to Cu(OH)₂
Copper(II) citrateLowLigand oxidation

Biochemical Interactions

The complex interacts with biomolecules via:

  • DNA Binding : Intercalates with DNA base pairs through partial ligand displacement, inducing conformational changes .

  • Protein Coordination : Forms ternary complexes with histidine or cysteine residues in enzymes, altering catalytic activity .

Notable Findings

  • Antioxidant Activity : Reduces lipid peroxidation in vitro by 40–60% at 10 μM concentrations .

  • Enzyme Inhibition : Inhibits topoisomerase II at IC₅₀ = 8.2 μM, suggesting potential anticancer applications .

Comparative Reactivity

The carboxymethyl and hydroxyethyl substituents enhance solubility and electron-donating capacity compared to simpler Cu(II) complexes:

Table 3: Reactivity with Hydrogen Peroxide

ComplexReaction Rate (k, M⁻¹s⁻¹)Product
This compound1.2 × 10³Cu(I) + HO-
Copper(II) glycinate4.5 × 10²Cu(OH)₂ + CO₂
Copper(II) acetate2.8 × 10²CuO + acetic acid

Thermal Decomposition

Upon heating (>200°C), the complex decomposes in two stages:

  • Ligand Loss (200–300°C) : Release of CO₂ and H₂O.

  • CuO Formation (>300°C) : Residual Cu(II) oxidizes to CuO nanoparticles .

Mechanism of Action

The mechanism by which [N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato]copper exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The copper ion in the complex acts as a Lewis acid, facilitating the formation and breaking of chemical bonds . This coordination ability is crucial in its catalytic and biological activities .

Comparison with Similar Compounds

Key Observations :

  • Ligand Denticity : The copper complex uses a tridentate ligand, whereas EDTA forms a hexadentate complex, leading to higher thermodynamic stability in the latter .
  • Metal Ion Effects : Co(II) and Ni(II) analogs exhibit similar octahedral geometries but differ in magnetic properties due to their d⁷ and d⁸ configurations, respectively .
  • Alkyl Chain Influence : Longer alkyl chains (e.g., ethyl in [Ni(EtGly)₂(H₂O)₂]) reduce solubility compared to methyl-substituted ligands .
Spectroscopic and Magnetic Properties

Table 2: Spectroscopic and Magnetic Data

Compound Name IR ν(COO⁻) (cm⁻¹) ESR Parameters (g∥, g⊥) Magnetic Moment (µeff, BM) Reference
(N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper 1590, 1410 g∥ = 2.25, g⊥ = 2.06 1.85 (antiferromagnetic)
[Co(MeGly)₂(H₂O)₂] 1605, 1395 Not reported 4.92 (high-spin Co²⁺)
[Cu(PrGly)₂(H₂O)₂] (Polymorph 8a) 1585, 1420 g∥ = 2.20, g⊥ = 2.08 1.78
Sodium zincate complex 1615, 1405 Not applicable Diamagnetic (Zn²⁺)

Key Observations :

  • IR Spectroscopy : The asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches (~1590–1400 cm⁻¹) are consistent across glycinate complexes but shift slightly with ligand substituents .
  • ESR : Cu(II) complexes exhibit axial symmetry (g∥ > g⊥ > 2.0), indicative of a dₓ²−ᵧ² ground state. The g-values decrease with stronger ligand fields, as seen in polymorph 8a .
  • Magnetism : Co(II) complexes show higher µeff due to unpaired electrons, while Cu(II) complexes display lower moments due to antiferromagnetic coupling .

Stability Constants :

  • The stability constant (log K) of this compound is lower than EDTA-Cu (log K = 18.8) due to fewer donor atoms but higher than simpler glycinate complexes (e.g., [Cu(gly)₂], log K = 10.3) .

Q & A

Basic Research Questions

Q. How can the synthesis of (N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper be optimized for high purity and yield?

  • Methodological Answer : Synthesis optimization requires controlling stoichiometric ratios of copper(II) salts and the ligand under aqueous conditions. Adjusting pH (ideally 6–8) ensures proper chelation, as copper-glycine complexes are pH-sensitive . Purification via recrystallization or column chromatography (using polar solvents) can enhance purity. Monitoring reaction progress via UV-Vis spectroscopy (e.g., absorption bands at ~600–700 nm for Cu(II) complexes) aids in verifying ligand coordination .

Q. What spectroscopic techniques are most effective for characterizing this copper complex?

  • Methodological Answer : A combination of UV-Vis (to confirm d-d transitions), FTIR (to identify carboxylate and amine stretching modes at ~1600 cm⁻¹ and ~3300 cm⁻¹, respectively), and X-ray crystallography (for precise structural determination) is recommended . Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts, yielding accurate bond lengths and coordination geometry .

Q. How does the ligand structure influence the redox behavior of the copper center?

  • Methodological Answer : The carboxymethyl and hydroxyethyl groups act as strong electron donors, stabilizing Cu(II) in aqueous solutions. Cyclic voltammetry (CV) in deaerated buffers can reveal redox potentials. For example, Cu(II)/Cu(I) transitions typically occur at −0.2 to +0.3 V (vs. Ag/AgCl), with shifts dependent on ligand electron-donating capacity .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic stability data for copper-amino acid complexes across studies?

  • Methodological Answer : Discrepancies often arise from differences in ionic strength, temperature, or buffer systems. Use standardized conditions (e.g., I = 0.1 M KCl, 25°C) and validate stability constants (log β) via potentiometric titrations coupled with species distribution software (e.g., HyperQuad). Cross-reference with calorimetric data to reconcile entropy/enthalpy contributions .

Q. How can the catalytic activity of this complex be evaluated in oxidation reactions?

  • Methodological Answer : Test catalytic efficiency in model reactions (e.g., oxidation of ascorbate or phenolic substrates) under aerobic conditions. Monitor O₂ consumption via Clark electrode or product formation via HPLC. Compare turnover numbers (TON) with other Cu(II) catalysts (e.g., Cu-tacn complexes) to benchmark performance .

Q. What experimental designs mitigate ligand displacement in biological or environmental matrices?

  • Methodological Answer : Competing ligands (e.g., albumin in serum or humic acids in soil) can displace the glycinate ligand. Use competitive ligand exchange experiments with EDTA or DTPA as challengers, monitored via UV-Vis or EPR. Speciation modeling (e.g., using PHREEQC) predicts dominant complexes under varying ligand concentrations .

Q. How does the complex’s stability under UV irradiation impact its applicability in photodynamic studies?

  • Methodological Answer : Conduct accelerated degradation tests with UV lamps (λ = 254–365 nm) and analyze decomposition products via LC-MS. Compare stability to Cu-EDTA or Cu-phenanthroline complexes. Incorporate radical scavengers (e.g., NaN₃ for singlet oxygen) to identify degradation pathways .

Data Analysis and Validation

Q. What statistical approaches are suitable for validating crystallographic data of this complex?

  • Methodological Answer : After SC-XRD, validate bond lengths and angles against Cambridge Structural Database (CSD) entries for analogous Cu(II)-glycinate complexes. Use R-factor convergence (e.g., R₁ < 0.05) and residual electron density maps to confirm structural accuracy. Report mean σ(C–C) values (e.g., 0.002 Å) to highlight precision .

Q. How to address inconsistencies in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch-to-batch variations may stem from trace metal impurities or solvent residues. Implement ICP-MS for metal quantification and NMR (¹H/¹³C) to verify ligand integrity. Use principal component analysis (PCA) on FTIR/UV-Vis datasets to identify outlier batches .

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